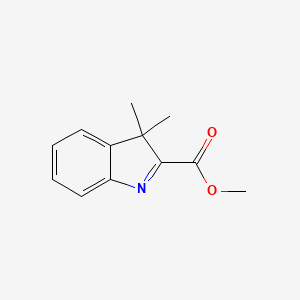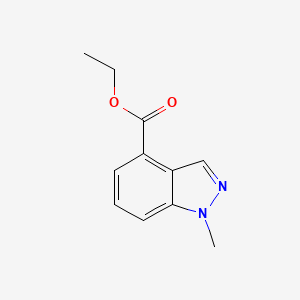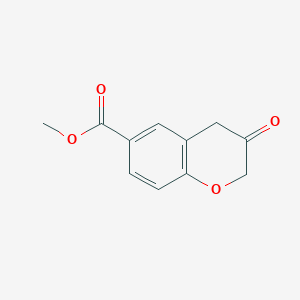
1-Chloronaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloronaphthalene-2-carboxylic acid is an aromatic compound derived from naphthalene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of a chlorine atom and a carboxylic acid group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloronaphthalene-2-carboxylic acid can be synthesized through several methods:
Chlorination of Naphthalene: Direct chlorination of naphthalene followed by carboxylation can yield this compound. This process involves the substitution of a hydrogen atom with a chlorine atom and subsequent introduction of a carboxylic acid group.
Oxidation of 1-Chloronaphthalene: Oxidizing 1-chloronaphthalene using strong oxidizing agents like potassium permanganate (KMnO4) can produce this compound.
Grignard Reagent Method: Reacting 1-chloronaphthalene with a Grignard reagent followed by carbonation and acidification can also lead to the formation of this compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and oxidation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce chlorinated quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products:
Oxidation Products: Chlorinated quinones.
Reduction Products: Chloronaphthyl alcohols, chloronaphthyl aldehydes.
Substitution Products: Various substituted naphthalenes
Wissenschaftliche Forschungsanwendungen
1-Chloronaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-chloronaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, including oxidative stress and inflammatory responses, contributing to its biological activities
Vergleich Mit ähnlichen Verbindungen
1-Chloronaphthalene-2-carboxylic acid can be compared with other chlorinated naphthalenes:
1-Chloronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Chloronaphthalene: Similar structure but with the chlorine atom in a different position, leading to different chemical properties.
1,4-Dichloronaphthalene: Contains two chlorine atoms, resulting in distinct reactivity and applications
Eigenschaften
Molekularformel |
C11H7ClO2 |
|---|---|
Molekulargewicht |
206.62 g/mol |
IUPAC-Name |
1-chloronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7ClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) |
InChI-Schlüssel |
CPIQIFZUPSNWNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




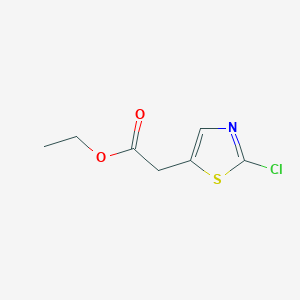
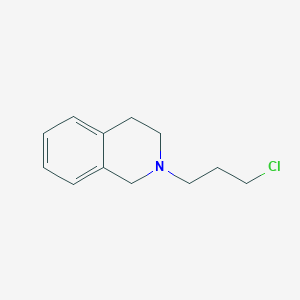

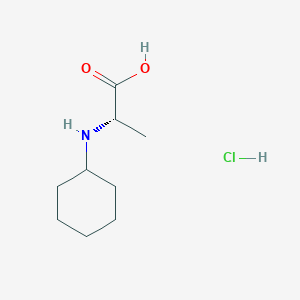
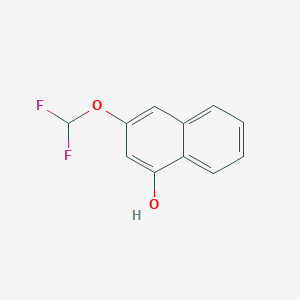

![(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)

